molecular formula C7H11N3O3 B13321134 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B13321134
M. Wt: 185.18 g/mol
InChI Key: XTJSHDJBMKRRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl compounds with amino acids or their derivatives. One common method involves the use of N-Boc-protected amino acids, which are then deprotected to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, leading to its anticonvulsant effects. The compound’s ability to enhance glutamate uptake by modulating the EAAT2 transporter is one of the key pathways involved in its mechanism of action .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide

InChI

InChI=1S/C7H11N3O3/c8-4(7(9)13)3-10-5(11)1-2-6(10)12/h4H,1-3,8H2,(H2,9,13)

InChI Key

XTJSHDJBMKRRGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(C(=O)N)N

Origin of Product

United States

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